molecular formula C3H5Cl3O2S B12107057 2,3-Dichloropropane-1-sulfonyl chloride

2,3-Dichloropropane-1-sulfonyl chloride

Cat. No.: B12107057
M. Wt: 211.5 g/mol
InChI Key: QVMRBEYLBVVAJW-UHFFFAOYSA-N
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Description

2,3-Dichloropropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloropropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,3-propanesultone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Zinc and hydrochloric acid are typical reagents for reduction reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

Scientific Research Applications

2,3-Dichloropropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloropropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often involve the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloropropane-1-sulfonyl chloride is unique due to its dual functionality, possessing both chlorinated and sulfonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C3H5Cl3O2S

Molecular Weight

211.5 g/mol

IUPAC Name

2,3-dichloropropane-1-sulfonyl chloride

InChI

InChI=1S/C3H5Cl3O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2

InChI Key

QVMRBEYLBVVAJW-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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